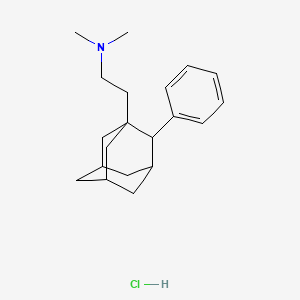
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane itself is a tricyclic cage compound with the formula C10H16, known for its high symmetry and unique structural properties. The incorporation of adamantane fragments into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane derivatives, including Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride, typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . One common method involves the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with BH3·THF .
Industrial Production Methods
Industrial production of adamantane derivatives often relies on the same synthetic routes but on a larger scale. The use of pre-functionalized adamantyl substrates and harsh conditions for introducing functional groups is common. The production process may involve multiple steps, including radical-based functionalization, amidation, and reduction .
Chemical Reactions Analysis
Types of Reactions
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like BH3·THF, and various catalysts for substitution reactions. The conditions often involve elevated temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, such as alcohols, amines, and halogenated compounds. These products are valuable intermediates for further chemical transformations .
Scientific Research Applications
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride has diverse applications in scientific research:
Medicine: Incorporated into pharmaceuticals to enhance drug stability and lipophilicity.
Industry: Utilized in the development of nanomaterials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. The compound may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of adamantane and phenyl groups, along with the dimethylaminoethyl side chain, makes it a versatile compound for various applications .
Properties
CAS No. |
52583-00-3 |
|---|---|
Molecular Formula |
C20H30ClN |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)9-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-4-3-5-7-17;/h3-7,15-16,18-19H,8-14H2,1-2H3;1H |
InChI Key |
RUKQAPJWMOAWKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















